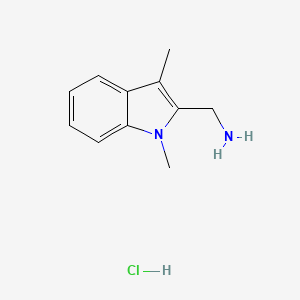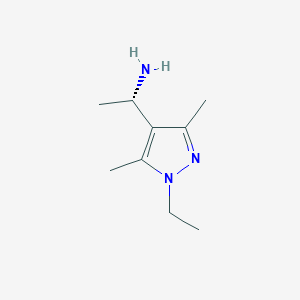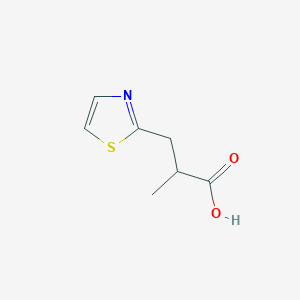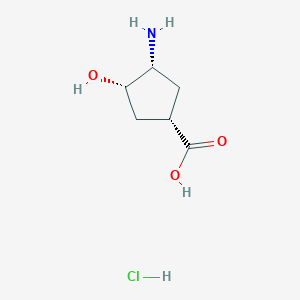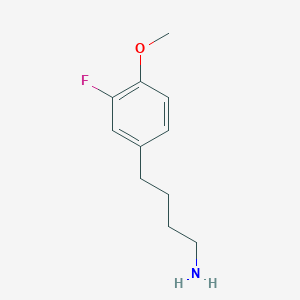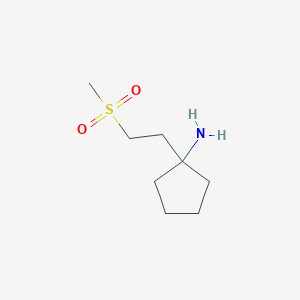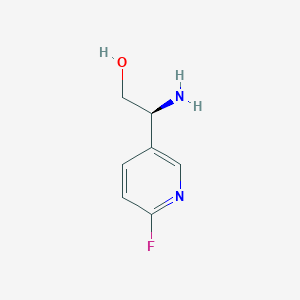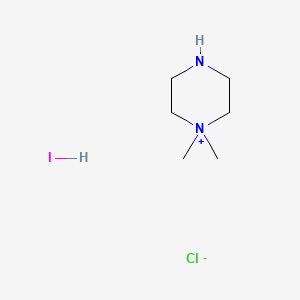
1,1-Dimethylpiperazin-1-iumhydroiodidechloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is an organic compound with the molecular formula C6H16ClIN2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of both hydroiodide and chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride typically involves the reaction of piperazine with methyl iodide and hydrochloric acid. The reaction proceeds as follows:
Step 1: Piperazine is reacted with methyl iodide to form 1,1-Dimethylpiperazine.
Step 2: The resulting 1,1-Dimethylpiperazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylpiperazin-1-iumhydroiodidechloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine, piperazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperazine and its derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylpiperazin-1-iumhydroiodidechloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylpiperazin-1-ium chloride
- 1,1-Dimethyl-4-phenylpiperazinium iodide
- 1,4-Disubstituted piperidines
Uniqueness
1,1-Dimethylpiperazin-1-iumhydroiodidechloride is unique due to the presence of both hydroiodide and chloride ions, which can influence its reactivity and solubility. This dual ionic nature can make it more versatile in certain chemical reactions compared to its analogs. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H16ClIN2 |
|---|---|
Molecular Weight |
278.56 g/mol |
IUPAC Name |
1,1-dimethylpiperazin-1-ium;chloride;hydroiodide |
InChI |
InChI=1S/C6H15N2.ClH.HI/c1-8(2)5-3-7-4-6-8;;/h7H,3-6H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
TVVGAOSVMQZOMH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCNCC1)C.[Cl-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




